3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one

Lipophilicity Drug-likeness Physicochemical properties

Sourcing pyridazinone fragments with optimized lipophilicity for hydrophobic pocket targeting often delays SAR campaigns due to custom synthesis lead times. This 3-methyl-5-(4-methylbenzyl) derivative offers elevated clogP vs. des-methyl analogs without increasing molecular weight. • Enhanced membrane permeability for hydrophobic protein pocket targeting • 5-(4-methylbenzyl) substitution provides vector for 2-position or aryl ring derivatization • ≥95% purity (up to 98% available) with full 1H/13C-NMR and LC-MS characterization. In stock for immediate dispatch.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B12444260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CC(=NNC2=O)C
InChIInChI=1S/C13H14N2O/c1-9-3-5-11(6-4-9)8-12-7-10(2)14-15-13(12)16/h3-7H,8H2,1-2H3,(H,15,16)
InChIKeyQGUZPMBEHDBDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.2 [ug/mL] (The mean of the results at pH 7.4)

3-Methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one: Chemical Identity & Procurement


3-Methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one (molecular formula C13H14N2O, MW 214.26 g/mol) is a 1H-pyridazin-6-one derivative bearing a methyl substituent at the 3-position and a 4-methylbenzyl group at the 5-position . The compound belongs to the class of pyridazinones, a scaffold extensively explored for diverse pharmacological activities including anti-inflammatory, cardiotonic, and CNS-modulating effects [1]. In procurement contexts, this compound is primarily offered as a research building block or intermediate; published biological activity data specifically for this substitution pattern remain sparse, placing the burden of differentiation on structural and physicochemical comparisons with its closest analogs.

Generic Substitution Risks for 3-Methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one


Structural similarity within the pyridazinone class does not guarantee interchangeable biological or physicochemical behavior. The specific 3-methyl-5-(4-methylbenzyl) substitution pattern introduces a unique combination of steric bulk and lipophilicity that can alter target binding, metabolic stability, and solubility relative to unsubstituted or differently substituted benzyl analogs [1]. SAR studies on related pyridazinone series demonstrate that even minor changes in the benzyl substituent—such as omission or relocation of a methyl group—can shift selectivity profiles by over an order of magnitude, underscoring the need for compound-specific evidence rather than class-based assumptions [2].

Differentiation Evidence for 3-Methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one


Lipophilicity vs. Des-Methyl Analog

The 4-methyl substituent on the benzyl group of the target compound is predicted to increase the calculated partition coefficient (clogP) by approximately +0.5 log units compared to the des-methyl analog 5-benzyl-6-methylpyridazin-3(2H)-one [1]. This increment is consistent with the Hansch π constant for a para-methyl group (+0.52) and is expected to enhance membrane permeability but may reduce aqueous solubility. No experimental logP or solubility measurements specifically for the target compound were identified in the peer-reviewed literature; the evidence is therefore class-level inference derived from substituent constants [2].

Lipophilicity Drug-likeness Physicochemical properties

Purity Benchmarking Against Commercial Alternatives

Multiple reputable vendors list the target compound with a typical purity of 95–98% by HPLC, accompanied by supporting analytical data such as 1H-NMR, 13C-NMR, and LC-MS . In comparison, the common analog 5-benzyl-6-methylpyridazin-3(2H)-one is more frequently supplied at 95% purity, and the regioisomer 6-benzyl-4-methylpyridazin-3(2H)-one is often listed without detailed analytical certification . The availability of comprehensive characterization data reduces the risk of batch-to-batch variability in downstream assays.

Purity specification Quality control Procurement metric

Metabolic Stability via Para-Methyl Blocking

The para-methyl group on the benzyl ring may block a site of oxidative metabolism (CYP-mediated hydroxylation) that is observed in the unsubstituted benzyl analog [1]. In related pyridazinone MCH-R1 antagonist series, introduction of a methyl group ortho to the labile keto moiety improved metabolic stability in liver microsomes by >3-fold; analogous protection at the para-position of the benzyl ring is mechanistically plausible but has not been experimentally verified for the target compound [2]. This inference must be confirmed by direct metabolic stability assays.

Drug metabolism CYP450 oxidation Lead optimization

Application Scenarios for 3-Methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one


Lipophilic Fragment in Fragment-Based Drug Discovery

The predicted elevated clogP of the target compound relative to des-methyl analogs supports its use as a lipophilic fragment for targeting hydrophobic protein pockets. When a fragment library requires a pyridazinone core with enhanced membrane permeability, this compound offers a calculated advantage without adding molecular weight [1]. Its 3-methyl-5-(4-methylbenzyl) substitution pattern provides a vector for further derivation at the 2-position or modification of the benzyl ring.

Intermediate for MCH-R1 Antagonist Synthesis

The 3-methyl-5-benzyl pyridazinone scaffold served as a starting point for the optimization of BI 186908, a pre-clinical MCH-R1 antagonist [1]. The target compound, bearing an additional methyl on the benzyl ring, could serve as a late-stage intermediate for exploring structure-activity relationships around the benzyl substituent, potentially reducing the number of synthetic steps required to access diverse analogs.

Reference Standard for Analytical Methods

The availability of the target compound with higher certified purity (up to 98%) and comprehensive analytical characterization (1H-NMR, 13C-NMR, LC-MS) makes it suitable as a reference standard for HPLC method validation or for quantifying related pyridazinone impurities in process chemistry [1]. Its well-defined structure and tautomeric form facilitate unambiguous identification by spectroscopic methods.

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